
(R)-2,4,5-Trifluorophenylalanine
Overview
Description
(R)-2,4,5-Trifluorophenylalanine, abbreviated (R)-FPA, is a synthetic amino acid that is used in research and biotechnology to study the structure and function of proteins. It is an analog of the natural amino acid phenylalanine, with a trifluoromethyl group attached to the phenyl ring. (R)-FPA has been used as a tool in biochemistry, molecular biology, and biotechnology to study the structure and function of proteins and to create new proteins with novel properties.
Scientific Research Applications
Biosynthesis of Proteins with Unnatural Amino Acids
Unnatural amino acids, such as (R)-2,4,5-trifluorophenylalanine, have been explored for their potential to replace phenylalanine in bacterial proteins. This substitution is facilitated by the coexpression of a mutant phenylalanine-tRNA synthetase, allowing the synthesis of proteins with various functional groups. These proteins can be used in diverse applications like Pd-mediated conjugation, photoaffinity labeling, X-ray phasing, and novel metal coordination (Kirshenbaum, Carrico, & Tirrell, 2002).
Synthesis of Optically Pure α,α-Disubstituted Amino Acids
(R)-2,4,5-trifluorophenylalanine is used as a chiral auxiliary in the synthesis of optically pure α,α-disubstituted amino acids, such as (R)- and (S)-2-methyl-phenylalanine. These amino acids are vital in peptide synthesis through solution or solid-phase techniques, offering insights into the effects of side-chain variation on conformation and crystal packing in peptides (Obrecht et al., 1995).
Self-Assembly of Peptides
The self-assembling properties of diphenylalanine, including analogues like (R)-2,4,5-trifluorophenylalanine, have been studied extensively. These peptides form various nanostructures in different solvents, which are applicable in biological and technological fields. For instance, they can be used in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Rissanou et al., 2013).
Enantioselective Electrochemical Sensing
Chiral polymers derived from (R)-2,4,5-trifluorophenylalanine have been developed for enantioselective recognition in electrochemical sensors. These sensors can differentiate between enantiomers of compounds like 3,4-dihydroxyphenylalanine, tryptophan, and propranolol. The chiral polymers interact stereospecifically with these enantiomers, offering potential applications in pharmaceutical and biotechnological research (Dong et al., 2017).
Fluorimetric Chemosensors for Ion Recognition
Novel fluorescent 4,5-diarylimidazolyl-phenylalanines, based on (R)-2,4,5-trifluorophenylalanine, have been synthesized and evaluated as fluorimetric chemosensors. These amino acids interact strongly with ions like Cu2+ and Fe3+, indicating potential for integration into peptidic frameworks for ion sensing applications (Esteves, Raposo, & Costa, 2016).
properties
IUPAC Name |
(2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFYJHCOWRRLR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426871 | |
| Record name | (R)-2,4,5-Trifluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,4,5-Trifluorophenylalanine | |
CAS RN |
1217601-63-2 | |
| Record name | (R)-2,4,5-Trifluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








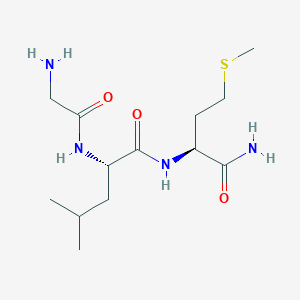
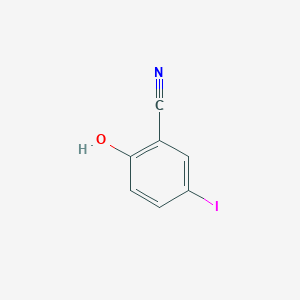



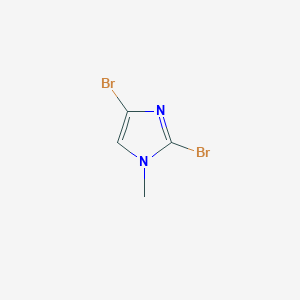
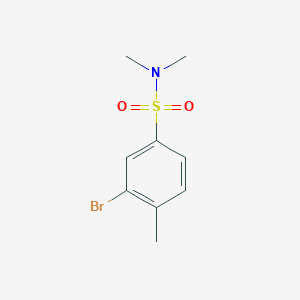
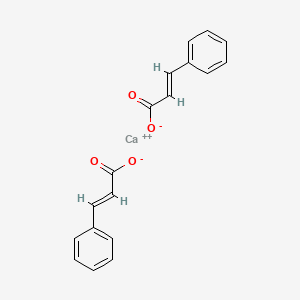
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)